2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
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Overview
Description
2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenyl ring connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including the Paal-Knorr synthesis.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The furan and oxadiazole rings are then coupled with a phenyl ring through a series of reactions, such as Suzuki or Heck coupling.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol can undergo various chemical reactions:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetic acid
Reduction: Various reduced forms of the oxadiazole ring
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
- 2-[4-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
Uniqueness
2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is unique due to the specific positioning of the furan and oxadiazole rings, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-[5-(furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-7-5-10-1-3-11(4-2-10)13-15-14(19-16-13)12-6-8-18-9-12/h1-4,6,8-9,17H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUGKWZGSNDCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=NOC(=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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